2-Amino-3-chloro-5-methylphenol
Description
Historical Context and Significance of Substituted Phenolic Compounds
The history of phenolic compounds dates back to the 19th century, with the isolation of pure phenol (B47542) in 1834. nih.gov Initially recognized for their antiseptic properties, as famously demonstrated by Joseph Lister in surgery, phenols and their derivatives quickly became a cornerstone of industrial and medicinal chemistry. nih.govbritannica.com The introduction of various substituents to the phenol ring dramatically expanded their utility. wisdomlib.org
Substituted phenols are now indispensable in numerous fields. They serve as precursors for polymers, such as the phenol-formaldehyde resins famously known as Bakelite, and are used in the synthesis of pharmaceuticals, dyes, and agrochemicals. wikipedia.org The nature and position of the substituents on the phenolic ring profoundly influence the compound's physical and chemical properties, including its acidity, reactivity, and biological activity. wikipedia.org For instance, the presence of an amino group can enhance a compound's role as a building block for more complex molecules, such as Schiff bases and non-metallocene catalysts. scbt.com The addition of a halogen, like chlorine, can alter a molecule's electronic properties and reactivity, often leading to enhanced biological efficacy or different reaction pathways.
Rationale for Research Focus on 2-Amino-3-chloro-5-methylphenol
The specific arrangement of an amino, a chloro, and a methyl group on the phenol ring in this compound presents a unique set of chemical characteristics that drive research interest. The interplay of these functional groups can lead to novel reactivity and potential applications that differ from simpler substituted phenols.
The primary rationale for focusing on this particular compound stems from its potential as a versatile intermediate in organic synthesis. The amino group provides a nucleophilic center, while the hydroxyl group can act as a directing group in electrophilic aromatic substitution reactions. britannica.com The chlorine and methyl groups further modulate the electronic environment of the aromatic ring, influencing the regioselectivity of subsequent reactions. This makes this compound a valuable precursor for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Overview of Current Knowledge and Research Gaps in the Field
Current knowledge about substituted aminophenols is extensive, with many compounds in this class being well-characterized and utilized in various applications. For example, other aminophenol derivatives are known to be used in the synthesis of Schiff base ligands and as precursors for dyes. sigmaaldrich.comsigmaaldrich.com However, specific research on this compound is less prevalent in publicly available literature.
A significant research gap exists in the detailed exploration of the synthetic routes to this compound and the comprehensive characterization of its chemical and physical properties. While methods for the synthesis of related compounds like 2-amino-5-chloro-3-methylbenzoic acid have been documented, specific, optimized protocols for the title compound are not widely reported. patsnap.com Furthermore, a thorough investigation into its reactivity profile, including its participation in various organic reactions, remains an area ripe for exploration. The potential applications of this compound, particularly in the synthesis of novel heterocyclic compounds or as a ligand in coordination chemistry, are also largely unexplored.
Table of Physicochemical Properties of Related Compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-5-methylphenol (B193566) | 2835-98-5 | C₇H₉NO | 123.15 | 159-162 |
| 2-Amino-3-methylphenol | 2835-97-4 | C₇H₉NO | 123.15 | 149-152 |
| 2-Amino-5-chlorophenol (B1209517) | 28443-50-7 | C₆H₆ClNO | 143.57 | 145-153 |
| 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 | C₈H₈ClNO₂ | 185.61 | 239-243 |
| 3-Chloro-2-methylphenol | 3260-87-5 | C₇H₇ClO | 142.58 | |
| 4-Amino-3-chloro-5-methylphenol | C₇H₈ClNO | 157.60 |
Data sourced from various chemical suppliers and databases. Melting points are literature values and may have a range.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-chloro-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPOGELHZMZLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 3 Chloro 5 Methylphenol and Its Advanced Derivatives
Retrosynthetic Analysis and Strategic Disconnections for 2-Amino-3-chloro-5-methylphenol Synthesis
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, key disconnections involve the carbon-nitrogen and carbon-chlorine bonds, as well as considering the directing effects of the substituents on the aromatic ring.
A primary retrosynthetic disconnection breaks the amino group, suggesting a nitrophenol precursor. This is a common strategy as the nitro group can be readily reduced to an amino group in a later step. youtube.com The hydroxyl and methyl groups are generally considered as part of the starting framework, likely beginning with a cresol (B1669610) isomer. The chloro group can be introduced via electrophilic chlorination.
Therefore, a plausible retrosynthetic pathway starts with the target molecule and works backward:
This compound can be formed by the reduction of 2-nitro-3-chloro-5-methylphenol .
2-Nitro-3-chloro-5-methylphenol can be synthesized by the chlorination of 5-methyl-2-nitrophenol .
5-Methyl-2-nitrophenol can be obtained through the nitration of m-cresol (B1676322) .
This strategic approach leverages the directing effects of the hydroxyl and methyl groups to guide the installation of the nitro and chloro substituents.
Classical and Established Synthetic Approaches to Aminochloromethylphenols
Traditional methods for synthesizing substituted aminophenols often rely on multi-step sequences involving electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction reactions.
Electrophilic Aromatic Substitution Strategies (e.g., Nitration, Chlorination)
Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto an aromatic ring. In the context of synthesizing this compound, nitration and chlorination are key steps.
Nitration: The nitration of m-cresol is a critical initial step. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-director. This combination of directing effects favors the introduction of the nitro group at the ortho position to the hydroxyl group and para to the methyl group, yielding 5-methyl-2-nitrophenol. researchgate.net A solution of 3-methoxyphenol (B1666288) in propionic acid can be treated with sodium nitrite (B80452) followed by nitric acid to achieve nitration. researchgate.net
Chlorination: The subsequent chlorination of the nitrophenol intermediate must be carefully controlled. The presence of the electron-withdrawing nitro group deactivates the ring, making further substitution more challenging. However, the hydroxyl group's strong activating effect can still direct the incoming chloro substituent. A known challenge is that direct chlorination of m-cresol tends to yield the 4-chloro product. wikipedia.org Therefore, performing the chlorination after nitration is a more controlled approach. A preparation method for a similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves a chlorination reaction using a chlorination reagent and benzoyl peroxide. google.com
Nucleophilic Aromatic Substitution Reactions for Amino and Chloro Group Introduction
While less common for introducing amino and chloro groups in this specific synthesis, nucleophilic aromatic substitution (SNA) can be a viable strategy under certain conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.orglibretexts.org
In a nucleophilic aromatic substitution reaction, a nucleophile replaces a leaving group on the aromatic ring. libretexts.org For this to occur, the ring must be electron-deficient, typically achieved by the presence of groups like nitro groups in the ortho or para positions to the leaving group. libretexts.orglibretexts.org For instance, 2,4,6-trinitrochlorobenzene readily reacts with sodium hydroxide (B78521) at room temperature. libretexts.org
In the synthesis of this compound, one could envision a scenario where a di-halogenated precursor undergoes selective nucleophilic substitution. However, this is generally a less direct route compared to the electrophilic substitution pathway. A study on the preparation of 2-amino-5-methylphenol (B193566) derivatives utilized a nucleophilic substitution reaction of 3-(chloromethyl)-9-ethyl-9H-carbazole in the presence of acidic conditions. globalresearchonline.net
Reductive Transformations of Nitro-Precursors to Amino Functionalities
The reduction of a nitro group to an amino group is a crucial and well-established transformation in the synthesis of aromatic amines. beilstein-journals.org This step converts the nitro-intermediate, such as 2-nitro-3-chloro-5-methylphenol, into the final product.
Commonly used methods for this reduction include:
Catalytic Hydrogenation: This is a widely used and often clean method. The nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.orggoogle.com For example, 5-methoxy-2-nitrophenol (B105146) can be reduced to 2-amino-5-methoxyphenol (B1278220) using 10% Pd/C under a hydrogen atmosphere. researchgate.net
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). nih.gov For instance, 2-amino-5-chlorophenol (B1209517) can be synthesized by the reduction of 2-chloro-5-nitrophenol (B15424) using zinc powder and hydrochloric acid. nih.gov
The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.
Functional Group Interconversions on the Phenolic Moiety
Functional group interconversions are essential transformations that allow for the modification of one functional group into another. youtube.comfiveable.mesolubilityofthings.com In the synthesis of phenolic compounds, these interconversions can be used to alter the reactivity and properties of the molecule.
While the primary strategy for this compound focuses on building the substitution pattern, functional group interconversions could be employed in the synthesis of more complex derivatives. For example, the hydroxyl group of the phenol (B47542) could be converted to an ether or an ester to modify its properties or to protect it during subsequent reaction steps.
Advanced and Green Synthesis Techniques
Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and efficient methods. frontiersin.org These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
For the synthesis of aminophenols, several green strategies are being explored:
Catalytic Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst. This can be a safer and more practical alternative to traditional catalytic hydrogenation.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a shorter time. frontiersin.org This technique can be applied to various steps in the synthesis, including nitration, chlorination, and reduction.
Solvent-Free Reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, reduces waste and potential environmental impact. frontiersin.orgnih.gov For example, the synthesis of some Schiff bases of 4-aminophenol (B1666318) has been achieved under solvent-free conditions. nih.gov
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While not yet standard for this specific compound, research into enzymatic nitration and reduction is ongoing and holds promise for future green synthesis routes.
These advanced methods offer promising alternatives to classical synthetic routes, with the potential for improved efficiency, safety, and sustainability.
Catalytic Methods in Aminochloromethylphenol Synthesis
Catalytic methods offer efficient and environmentally benign routes for the synthesis of aminophenol derivatives. While specific catalytic methods for the direct synthesis of this compound are not extensively detailed in the provided search results, general principles of catalytic reactions for similar compounds can be inferred. For instance, iron-catalyzed cascade annulation strategies have been employed for the synthesis of structurally diverse nitrogen-containing heterocyclic compounds. acs.org This approach involves the simultaneous formation of multiple chemical bonds in a single catalytic system, showcasing the power of catalysis in constructing complex molecules. acs.org Another example is the copper-catalyzed cyclization of gem-difluoroalkenes and 2-(pyridin-2-yl)acetate derivatives to produce indolizines, demonstrating the utility of transition metals in facilitating complex organic transformations. acs.org Such catalytic systems, often characterized by their broad functional group compatibility and efficiency, could potentially be adapted for the synthesis of this compound. acs.org
Chemo- and Regioselective Synthesis Approaches
Chemo- and regioselectivity are critical in the synthesis of substituted phenols to ensure the correct placement of functional groups on the aromatic ring. The preparation of 3-chloro-2-methylphenol, a related compound, can be achieved through the diazotization of 2-amino-6-chlorotoluene followed by hydrolysis. google.com However, this method can suffer from the formation of isomers and solubility issues of the diazonium salt. google.com
A different approach involves the reaction of m-chlorophenol with nitric acid in an acetate (B1210297) solvent to produce 3-chloro-2-nitrophenol, which is then reduced to 3-chloro-2-aminophenol. google.com The use of an acetate solvent in this process is noted to moderate the reaction and act as a catalyst. google.com
Another documented method for obtaining a chlorinated methylphenol is the reaction of 2,6-dichlorotoluene (B125461) with potassium hydroxide in methanol (B129727) under high temperature and pressure. google.com The resulting product is then acidified to yield 3-chloro-2-methylphenol. google.com These examples highlight the various strategies employed to control the selectivity of reactions in the synthesis of substituted phenols.
Modular Synthesis Strategies for Libraries of Analogues
Modular synthesis provides a powerful platform for the rapid generation of diverse chemical libraries. Accelerated SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry is one such strategy that has been utilized to create libraries of functional molecules from a set of building blocks. rsc.org This approach allows for the combination of various aryl alcohols and other reagents in a high-throughput manner. rsc.org While this compound is not explicitly listed as a building block in the provided example, the methodology is broadly applicable to a wide range of phenols, suggesting its potential for creating a library of analogues based on the this compound scaffold. rsc.org The use of standardized reaction conditions and automated liquid handlers facilitates the efficient production of these libraries for screening and other applications. rsc.org
Synthesis of Complex Derivatives and Related Scaffolds
Formation of Schiff Bases and Imines from the Amino Group
The amino group of this compound is a versatile functional handle for the synthesis of more complex derivatives, notably Schiff bases and imines. Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. rsc.orgsemanticscholar.org
An efficient, metal-catalyst-free method for synthesizing Schiff bases involves the reaction of aminophenols with trimethinium salts in the presence of triethylamine (B128534) in refluxing ethanol. rsc.org This method offers high yields and mild reaction conditions. rsc.org Another approach utilizes microwave irradiation to facilitate the reaction between an aminophenol and an aldehyde, leading to the formation of the corresponding Schiff base. nih.gov
A novel Schiff base, 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol, was synthesized by refluxing 4-methylbenzene-1,2-diamine with 4-(difluoromethoxy)-2-hydroxybenzaldehyde (B13900239) in ethanol. semanticscholar.org The resulting product was characterized by various spectroscopic techniques. semanticscholar.org
| Reactants | Reaction Conditions | Product | Reference |
| Trimethinium salts and Aminophenols | Et3N, EtOH, reflux | Schiff bases | rsc.org |
| Isovanillin and Primary amines | Microwave irradiation (900 W) | Schiff bases | nih.gov |
| 4-methylbenzene-1,2-diamine and 4-(difluoromethoxy)-2-hydroxybenzaldehyde | C2H5OH, reflux | 2-((E)-(2-amino-5-methylphenylimino)methyl)-5-(difluoromethoxy)phenol | semanticscholar.org |
Arylation and Alkylation Reactions on the Aromatic Ring
Further functionalization of the this compound scaffold can be achieved through arylation and alkylation reactions on the aromatic ring. While specific examples for this exact compound are not detailed, general methodologies for such transformations are well-established. For instance, copper-catalyzed mono-arylation of amines with aryltriazenes has been reported, offering a route to N-aryl products. researchgate.net
The preparation of 2-amino-3-methyl-5-chlorobenzoic acid, a related compound, involves a chlorination step using a chlorination reagent and benzoyl peroxide. google.com This highlights a method for introducing a chlorine atom onto the aromatic ring of an amino-methyl-substituted benzoic acid. google.com
Metal Complexation Studies of Aminochloromethylphenol Ligands
Schiff bases derived from aminophenols are excellent ligands for forming metal complexes due to the presence of nitrogen and oxygen donor atoms. rsc.orgresearchgate.net These ligands can coordinate with a variety of transition metals, such as Cu(II), Zn(II), Co(II), and Ni(II), to form stable complexes. rsc.orgnih.gov
The formation of these complexes is often indicated by a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum compared to the free ligand. rsc.org For example, the reaction of a Schiff base ligand with metal acetates in DMSO at 100 °C leads to the formation of the corresponding metal complexes. rsc.org These complexes have potential applications as catalysts in various chemical reactions, including carbon-carbon and carbon-nitrogen coupling reactions. rsc.org
The study of these metal complexes is an active area of research, with investigations into their spectral, thermal, and redox properties. researchgate.net The coordination of the Schiff base ligand to the metal center typically occurs through the imine nitrogen and the phenolic oxygen atoms. researchgate.net
| Ligand | Metal Ion | Coordination Atoms | Potential Applications | Reference |
| N2O2 Schiff base | Cu(II), Zn(II), Co(II), Ni(II) | N (imine), O (phenolic) | Catalysts for C-C and C-N coupling | rsc.org |
| Tridentate Schiff base (O, N donors) | Mn(II), Co(II) | O (phenolic), N (azomethine) | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Chloro 5 Methylphenol
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent method for functional group identification. For 2-Amino-3-chloro-5-methylphenol, the key functional groups—hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and chloro (-Cl)—each produce distinct signals.
The FT-IR spectrum is expected to show the following characteristic absorption bands:
O-H Stretching: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.
N-H Stretching: The primary amine group (-NH₂) will typically exhibit two sharp peaks in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching vibrations. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are expected between 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methyl group should appear in the 2850-2960 cm⁻¹ region. researchgate.net
C=C Aromatic Ring Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.
C-O Stretching: The stretching vibration of the phenolic carbon-oxygen bond is expected to produce a strong band around 1200-1260 cm⁻¹.
C-N Stretching: The carbon-nitrogen stretching vibration of the aromatic amine is anticipated in the 1250-1350 cm⁻¹ range.
C-Cl Stretching: A strong absorption band corresponding to the carbon-chlorine bond stretch is generally observed in the 600-800 cm⁻¹ region. researchgate.net
Table 1: Predicted FT-IR Peak Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200 - 3600 | Broad, Strong |
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium, Sharp (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong to Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch | 1200 - 1260 | Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. For this compound, Raman spectroscopy is particularly useful for characterizing the aromatic ring and the C-Cl bond.
Key expected features in the Raman spectrum include:
Strong signals from the aromatic ring "breathing" modes.
A distinct signal for the C-Cl stretching vibration.
Symmetric stretching vibrations of the methyl group. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, distinct signals are expected for the protons of the hydroxyl, amino, methyl, and aromatic groups.
Hydroxyl Proton (-OH): A broad singlet is expected, with a chemical shift that is highly dependent on solvent and concentration. In DMSO-d₆, this peak could appear around 9.0-10.0 ppm. rsc.org
Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons is anticipated, typically in the range of 4.0-5.0 ppm in DMSO-d₆. rsc.org
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, expected around 2.2-2.4 ppm. rsc.org
Aromatic Protons (Ar-H): The benzene ring has two protons. Due to their positions, they are expected to appear as two distinct signals, likely singlets or narrowly split doublets (due to weak meta-coupling). Their chemical shifts are influenced by the electronic effects of the surrounding substituents (-OH, -NH₂, -Cl, -CH₃).
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -OH | 9.0 - 10.0 | Broad Singlet | 1H |
| Ar-H | 6.5 - 7.0 | Singlet/Doublet | 1H |
| Ar-H | 6.5 - 7.0 | Singlet/Doublet | 1H |
| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |
| -CH₃ | 2.2 - 2.4 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the carbon's electronic environment. The molecule has seven unique carbon atoms: six in the aromatic ring and one in the methyl group.
Aromatic Carbons: The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield (highest ppm value), followed by the carbon attached to the amino group (C-NH₂). The carbon bonded to chlorine (C-Cl) will also be significantly shifted.
Methyl Carbon: The carbon of the methyl group (-CH₃) will appear at the most upfield position (lowest ppm value).
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound (in DMSO-d₆)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-OH | 150 - 155 |
| C-NH₂ | 135 - 145 |
| C-CH₃ | 130 - 140 |
| C-Cl | 120 - 130 |
| Ar-CH | 115 - 130 |
| -CH₃ | ~20 |
Note: The ranges are estimations based on data from similar compounds such as 2-chloro-5-methylphenol (B42318) and 2-amino-4-chlorophenol. rsc.orgrsc.org
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the exact connectivity and substitution pattern of isomers like this compound.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu In this molecule, a COSY spectrum would confirm the through-bond coupling, if any, between the two aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and cross-peaks connecting each of the two aromatic proton signals to their respective aromatic carbon signals. This unequivocally links specific protons to specific carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals correlations between protons and carbons that are two or three bonds apart. sdsu.edu For this compound, key HMBC correlations would include:
Correlations from the methyl protons to the two adjacent aromatic carbons (C4 and C6) and the quaternary carbon C5.
Correlations from the aromatic protons to the nearby quaternary carbons (C-OH, C-NH₂, C-Cl, C-CH₃), which would definitively establish the relative positions of all substituents on the ring.
The collective data from these advanced spectroscopic methods provides an unambiguous and detailed structural elucidation of this compound, confirming the precise arrangement of its constituent atoms.
Computational Chemistry and Theoretical Investigations of 2 Amino 3 Chloro 5 Methylphenol
Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization
The geometry of 2-amino-3-chloro-5-methylphenol was optimized at the ground state using Density Functional Theory (DFT) calculations. These calculations are fundamental in predicting the most stable three-dimensional arrangement of atoms in the molecule. The optimization process involves finding the minimum energy conformation, which corresponds to the most probable structure of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined through this process. For substituted phenols and anilines, DFT methods, often paired with basis sets like 6-311G(d,p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data where available. The resulting optimized structure serves as the foundation for all subsequent computational analyses.
Electronic Structure Analysis
The electronic properties of this compound are critical to understanding its reactivity and potential applications. These properties are explored through Frontier Molecular Orbital (FMO) theory and the calculation of various chemical reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For aromatic compounds like this compound, the distribution of the HOMO and LUMO across the molecule can also reveal the most likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Note: Specific energy values from a dedicated study on this compound are not available. The table structure is provided for illustrative purposes.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : This represents the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.
Global Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
These indices provide a quantitative measure of the stability and reactivity of this compound.
Table 2: Predicted Global Reactivity Descriptors
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Note: Specific values from a dedicated study on this compound are not available. The table structure is provided for illustrative purposes.
Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green indicates regions of neutral potential. For this compound, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, as well as the chlorine atom, due to the high electronegativity of these atoms. The hydrogen atoms of the amino and hydroxyl groups would be expected to show positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the interactions between atoms within a molecule, including charge transfer and hyperconjugative interactions. NBO analysis transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. This analysis can quantify the delocalization of electron density from occupied Lewis-type NBOs (bonds and lone pairs) to unoccupied non-Lewis-type NBOs (antibonds and Rydberg orbitals). The stabilization energies associated with these interactions provide insight into the intramolecular charge transfer and the stability of the molecular structure.
Prediction and Correlation of Spectroscopic Data (Vibrational Frequencies, UV-Vis Spectra)
Computational methods can also be used to predict the spectroscopic properties of this compound.
Vibrational Frequencies : The vibrational spectrum (infrared and Raman) of a molecule is determined by its molecular vibrations. DFT calculations can predict the frequencies of these vibrations. By comparing the calculated frequencies with experimental data (when available), the accuracy of the computational model can be assessed. The vibrational modes associated with specific functional groups, such as the O-H and N-H stretching of the phenol (B47542) and amino groups, and the C-Cl stretching, can be assigned.
UV-Vis Spectra : Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) can be correlated with the electronic transitions between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-3-methyl-5-nitropyridine |
| 3-chloro-5-methoxyphenol |
| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |
| 2-Amino-5-methylphenol (B193566) |
| 2-Amino-3-methylphenol |
| 4-amino-3-chloro-5-methylphenol |
Conformational Analysis and Energy Landscape Exploration
The conformational landscape of this compound is primarily dictated by the rotational orientations of the amino (-NH₂) and hydroxyl (-OH) functional groups relative to the benzene (B151609) ring and to each other. The presence of a chlorine atom ortho to the amino group and meta to the hydroxyl group, along with a methyl group meta to the amino group and ortho to the hydroxyl group, introduces significant steric and electronic influences that shape the molecule's potential energy surface.
Due to a lack of direct computational or experimental studies on the conformational analysis of this compound, a theoretical exploration can be extrapolated from studies on analogous substituted phenols. A pertinent example is the computational study on 2-amino-5-methylphenol, which has been investigated using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. nih.gov These studies provide insights into the stable geometries and vibrational frequencies of a closely related structure.
The primary degrees of freedom that define the conformational space are the dihedral angles associated with the C-O and C-N bonds. For the hydroxyl group, this involves the rotation around the C-O bond, described by the H-O-C-C dihedral angle. For the amino group, rotation around the C-N bond, defined by the H-N-C-C dihedral angle, is key.
Key Theoretical Considerations for Conformational Stability:
Intramolecular Hydrogen Bonding: A significant stabilizing interaction is expected to be the intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen of the amino group (O-H···N) or, less likely due to geometry, between an amino group's hydrogen and the hydroxyl oxygen (N-H···O). The former is more probable and would result in a planar, five-membered ring-like structure, significantly lowering the energy of that particular conformer.
Steric Hindrance: The chlorine atom at the 3-position introduces steric repulsion with the adjacent amino group. This steric clash will likely influence the rotational barrier of the amino group and may favor conformations where the amino group's hydrogen atoms are directed away from the bulky chlorine atom. Similarly, the methyl group at the 5-position will sterically interact with the adjacent hydroxyl group, influencing its preferred orientation.
Electronic Effects: The electron-donating nature of the amino and hydroxyl groups and the electron-withdrawing nature of the chlorine atom will affect the electron density distribution in the aromatic ring and influence the rotational barriers of the functional groups.
Predicted Stable Conformers and Energy Landscape:
Based on these theoretical considerations, the energy landscape of this compound is expected to feature distinct minima corresponding to several stable or metastable conformers. The global minimum is likely a planar or near-planar conformation stabilized by an O-H···N intramolecular hydrogen bond.
The rotational barrier for the hydroxyl group is anticipated to be influenced by the flanking methyl group. The energy landscape will likely show two primary minima corresponding to the hydroxyl hydrogen pointing towards or away from the amino group. The former will be significantly stabilized by the hydrogen bond.
The rotation of the amino group will be more complex due to the steric hindrance from the adjacent chlorine atom. This will likely result in a higher rotational barrier compared to an un-substituted aminophenol.
A hypothetical representation of the relative energies of possible conformers is presented in the data table below. The energies are qualitative and intended to illustrate the expected stability based on the principles discussed.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C-C) | Dihedral Angle (H-N-C-C) | Key Interactions | Predicted Relative Energy (kcal/mol) |
| A | ~0° | ~0° | O-H···N Intramolecular Hydrogen Bond | 0 (Global Minimum) |
| B | ~180° | ~0° | Steric clash between OH and CH₃ | > 5 |
| C | ~0° | ~90° | Broken H-bond, reduced steric clash | ~ 3-5 |
| D | ~180° | ~90° | High energy due to steric clashes | > 7 |
Note: The dihedral angles and relative energies are illustrative and would require dedicated quantum chemical calculations for precise determination.
Further computational investigations, such as relaxed potential energy surface scans using DFT methods (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)), would be necessary to accurately map the energy landscape, locate all stationary points (minima and transition states), and quantify the energy barriers between different conformers of this compound.
Reactivity Studies and Mechanistic Investigations of 2 Amino 3 Chloro 5 Methylphenol
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group in 2-Amino-3-chloro-5-methylphenol is a key site for various chemical reactions, including oxidation, etherification, and esterification.
Oxidation Mechanisms leading to Quinone Derivatives
The oxidation of aminophenols can lead to the formation of quinone imines, which are highly reactive intermediates. While specific studies on the oxidation of this compound are not extensively documented, the general mechanism can be inferred from the behavior of similar compounds. The process is believed to proceed through a peroxidase-catalyzed oxidation.
The reaction initiates with the abstraction of a hydrogen atom from the phenolic hydroxyl group, followed by the loss of a second hydrogen from the amino group, to form a quinone imine. This species is an electrophile and can participate in further reactions. The presence of the electron-donating amino and methyl groups, along with the electron-withdrawing chloro group, will influence the redox potential of the molecule and the stability of the resulting quinone imine.
Etherification and Esterification Reactions
The phenolic hydroxyl group of this compound can undergo etherification and esterification to produce a variety of derivatives.
Etherification: The Williamson ether synthesis provides a general and effective method for the preparation of ethers from phenols. gordon.eduacs.org This reaction proceeds via an SN2 mechanism. masterorganicchemistry.com The first step involves the deprotonation of the phenolic hydroxyl group using a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. acs.orgorganic-synthesis.com This phenoxide then reacts with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. masterorganicchemistry.comorganic-synthesis.com The choice of solvent can influence the reaction, with polar aprotic solvents like DMF or acetonitrile (B52724) often being employed. organic-synthesis.comfrancis-press.com
A general procedure for the etherification of a phenol (B47542) involves suspending the phenol and a base like potassium carbonate in a solvent such as acetonitrile, followed by the addition of the alkyl halide. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. organic-synthesis.com
Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), in the presence of a base to neutralize the acidic byproduct. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetate (B1210297) ester. Another common method involves the use of an acid and a catalytic amount of a strong acid, although this is more typical for aliphatic alcohols. For phenols, the use of more reactive acylating agents is generally preferred. The preparation of amino acid methyl esters, for example, can be achieved using methanol (B129727) in the presence of trimethylchlorosilane. nih.gov
Chemical Transformations Involving the Amino Group
The amino group of this compound is a versatile functional group that can participate in acylation, alkylation, diazotization, and condensation reactions.
Acylation and Alkylation Reactions of the Amine
Acylation: The amino group can be readily acylated by reaction with acid chlorides or anhydrides. This reaction is often performed in the presence of a base to scavenge the acid produced. For example, treatment with acetyl chloride or acetic anhydride would yield the corresponding N-acetyl derivative.
Alkylation: Selective N-alkylation of aminophenols can be achieved through various methods. One approach involves the protection of the hydroxyl group, followed by alkylation of the amino group and subsequent deprotection. Alternatively, direct alkylation of the amino group can be performed. One study demonstrated the selective alkylation of the amino group of aminophenols via imination followed by reduction. researchgate.net
Diazotization and Subsequent Coupling Reactions for Azo Dye Synthesis
Aromatic primary amines are important precursors for the synthesis of azo dyes through diazotization and coupling reactions. ijirset.comnih.gov The diazotization of this compound would involve its treatment with a cold solution of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at a temperature of 0-5°C. ijirset.comscialert.net This reaction converts the primary amino group into a diazonium salt.
The resulting diazonium salt is an electrophile and can then be reacted with a suitable coupling component, such as a phenol or an aromatic amine, in an electrophilic aromatic substitution reaction to form a highly colored azo compound. nih.govresearchgate.net The position of coupling on the coupling component is directed by the substituents present on its ring. The wide range of available coupling components allows for the synthesis of a diverse array of azo dyes with different colors and properties. ijirset.com
Condensation Reactions with Aldehydes and Ketones (Schiff Base Formation)
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netyoutube.com This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comfrontiersin.org
A variety of aldehydes and ketones can be used in this reaction, leading to a wide range of Schiff base derivatives. researchgate.netnih.gov For example, a study reported the synthesis of a novel Schiff base from 2-amino-5-methylphenol (B193566) and 5-(difluoromethoxy)salicylaldehyde. semanticscholar.org The reaction conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. frontiersin.org These Schiff bases can also form complexes with metal ions. rsc.orgnih.gov
Electrophilic Aromatic Substitution on the Phenolic Ring: Regioselectivity and Directing Effects
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such a reaction on this compound is determined by the cumulative directing effects of the existing substituents. lumenlearning.com
The directing effects of the substituents are as follows:
-OH (Hydroxyl): Strong activating group, ortho-, para-director. pressbooks.publibretexts.org
-NH₂ (Amino): Strong activating group, ortho-, para-director. libretexts.orgmsu.edu
-CH₃ (Methyl): Weakly activating group, ortho-, para-director. libretexts.org
-Cl (Chloro): Weakly deactivating group, ortho-, para-director. pressbooks.pubchemistrytalk.org
All four substituents direct incoming electrophiles to the ortho and para positions relative to themselves. The positions on the ring available for substitution are C4 and C6.
Attack at C4: This position is ortho to the -OH group and para to the -CH₃ group. It is also meta to the -NH₂ and -Cl groups.
Attack at C6: This position is ortho to both the -NH₂ and -OH groups. It is also meta to the -Cl and -CH₃ groups.
The -OH and -NH₂ groups are the most powerful activating groups and will therefore dominate the directing effects. pressbooks.pubmsu.edu Since the C6 position is ortho to both of these strong activators, it is the most electron-rich and sterically accessible position. Therefore, electrophilic substitution is strongly predicted to occur at the C6 position. The activating effects of the -OH and -NH₂ groups work in concert to direct the incoming electrophile to this site. While the chloro group is deactivating, its ortho-, para-directing nature does not conflict with this outcome.
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | Ortho, Para |
| -NH₂ | Strongly Activating | Ortho, Para |
| -CH₃ | Weakly Activating | Ortho, Para |
| -Cl | Weakly Deactivating | Ortho, Para |
Mechanistic Pathways of Key Reactions: Kinetic and Thermodynamic Considerations
Metal-Catalyzed Cross-Coupling: The mechanisms of Suzuki and Heck reactions are cyclic, involving Pd(0) and Pd(II) intermediates.
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides. The kinetics are influenced by the electron density of the palladium catalyst and the nature of the C-Cl bond.
Transmetalation (Suzuki): This step involves the transfer of the organic group from boron to palladium. The rate is dependent on the base used, which activates the organoboron species.
Migratory Insertion (Heck): The insertion of the alkene into the Pd-C bond is typically fast and stereospecific (syn-addition).
Electrophilic Aromatic Substitution (SEAr): This is a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Formation of the Sigma Complex: The attack of the electrophile on the aromatic ring is the rate-determining step. The stability of the transition state leading to the sigma complex determines the reaction rate. Activating groups like -OH and -NH₂ lower the activation energy by donating electron density and stabilizing the positive charge in the intermediate through resonance. lumenlearning.comlibretexts.org
Deprotonation: The subsequent loss of a proton to restore aromaticity is a fast step.
Kinetic studies on substituted phenols have shown that electron-donating groups significantly accelerate the rate of electrophilic substitution. lumenlearning.com For this compound, the powerful activating effects of the amino and hydroxyl groups would lead to a very high rate of reaction at the C6 position. The reaction is thermodynamically driven by the reformation of the stable aromatic ring.
Environmental Fate and Degradation Pathways of Aminochloromethylphenols
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For aminophenolic compounds, key abiotic degradation mechanisms include hydrolysis, photolysis, and sonochemical degradation.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis is significantly influenced by pH and temperature. For chlorophenols, hydrolysis is generally a slow process under neutral pH conditions. However, under acidic or alkaline conditions, the rate of hydrolysis can be accelerated.
Table 1: General Hydrolysis Tendencies of Substituted Phenols
| pH Condition | General Rate of Hydrolysis | Potential Products |
| Acidic (pH < 7) | Can be accelerated | Dihydroxylated phenols, Chloride ions |
| Neutral (pH = 7) | Generally slow | Minimal degradation |
| Alkaline (pH > 7) | Can be accelerated | Dihydroxylated phenols, Chloride ions |
This table provides a generalized overview based on the behavior of related chlorophenolic compounds.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. In the environment, this is primarily driven by ultraviolet (UV) radiation from sunlight. Chlorinated phenols are known to undergo photolysis in aqueous solutions when exposed to UV light. This process can lead to the cleavage of the carbon-chlorine bond, a primary step in the detoxification of these compounds. The degradation of chlorophenols often involves the formation of hydroxyl radicals, which are highly reactive and can further oxidize the aromatic ring, leading to ring cleavage and the formation of smaller organic acids and eventually carbon dioxide and water.
Research on compounds structurally similar to 2-Amino-3-chloro-5-methylphenol suggests that the presence of both amino and chloro substituents on the phenolic ring can influence the rate and pathway of photolytic degradation. The amino group may enhance the absorption of UV light, potentially accelerating the degradation process.
Sonochemical degradation utilizes the energy of ultrasonic waves to induce chemical reactions in a liquid medium. The process, known as acoustic cavitation, involves the formation, growth, and implosive collapse of microscopic bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radicals, such as hydroxyl radicals (•OH), from water molecules. These radicals can then attack and degrade organic pollutants.
Studies on the sonochemical degradation of various phenolic compounds have demonstrated its effectiveness in breaking down the aromatic ring structure. The degradation rate is influenced by factors such as ultrasonic frequency, power intensity, initial concentration of the pollutant, and the pH of the solution. For a compound like this compound, sonochemical degradation would likely proceed through hydroxylation of the aromatic ring, followed by ring opening and subsequent mineralization. The presence of multiple substituents on the phenol (B47542) ring can affect the efficiency of this process.
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process for the natural attenuation of organic pollutants in the environment.
Numerous bacterial strains have been isolated and identified for their ability to degrade chlorophenols. These microorganisms utilize these compounds as a source of carbon and energy. Some of the well-studied genera with species capable of degrading chlorophenols include Pseudomonas, Rhodococcus, Bacillus, and Arthrobacter. These bacteria possess specific enzymes that can initiate the breakdown of the aromatic ring and cleave the carbon-chlorine bond.
For instance, Pseudomonas species are frequently cited for their metabolic versatility and their ability to degrade a wide range of aromatic compounds, including chlorinated phenols. Similarly, Arthrobacter species have been shown to effectively mineralize various substituted phenols. The efficiency of degradation can depend on the specific strain, the number and position of the chlorine atoms, and the presence of other substituents on the phenol ring.
Table 2: Examples of Bacterial Genera Involved in Chlorophenol Degradation
| Bacterial Genus | Examples of Degraded Compounds | Key Enzymatic Activities |
| Pseudomonas | Chlorophenols, Dichlorophenols | Monooxygenases, Dioxygenases |
| Rhodococcus | Chlorinated catechols | Catechol 1,2-dioxygenase |
| Bacillus | 4-Chlorophenol | Hydroxylases |
| Arthrobacter | Chlorophenols, Aminophenols | Ring-cleavage dioxygenases |
This table provides examples of bacterial genera and is not exhaustive. The degradation capabilities can be species and strain-specific.
The microbial degradation of aromatic compounds like chlorophenols typically proceeds through a series of enzymatic reactions that culminate in the cleavage of the aromatic ring. A key intermediate in this process is often a catechol or a substituted catechol. The subsequent ring cleavage can occur through two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway. frontiersin.org
In the ortho-cleavage pathway , the aromatic ring is cleaved between the two hydroxyl groups of the catechol intermediate by a catechol 1,2-dioxygenase enzyme. This leads to the formation of cis,cis-muconic acid, which is then further metabolized to intermediates of the Krebs cycle. frontiersin.org
In the meta-cleavage pathway , the ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase enzyme. This results in the formation of a 2-hydroxymuconic semialdehyde, which is then channeled into central metabolic pathways. nih.gov
The specific pathway utilized by a microorganism can depend on the bacterial strain and the structure of the substrate. For substituted phenols, the nature and position of the substituents can influence which pathway is favored. For a compound like this compound, it is plausible that initial enzymatic reactions would involve hydroxylation and deamination, leading to a substituted catechol intermediate. This intermediate would then be susceptible to either ortho- or meta-cleavage, depending on the enzymatic machinery of the degrading microorganism.
Assessment of Environmental Persistence and Transformation Products
The environmental persistence of this compound is influenced by its chemical structure and environmental factors such as pH, temperature, and the presence of adapted microbial populations. Generally, the presence of a chlorine atom on the aromatic ring increases the recalcitrance of phenolic compounds to biodegradation.
Chlorophenols, as a class, are known for their persistence in the environment, with the degree of persistence often correlating with the number of chlorine atoms. They can be found in various environmental compartments, including soil, sediment, and water. The fate and transport of chlorophenols are also pH-dependent; under acidic conditions, they tend to adsorb to soil, while under neutral to alkaline conditions, their mobility in soil increases.
Transformation products of this compound in the environment would likely include dechlorinated analogs, hydroxylated intermediates, and ring-cleavage products, as discussed in the previous section. The toxicity of these transformation products can vary, with some intermediates potentially being more toxic than the parent compound. For instance, the intermediate p-aminophenol, formed during the degradation of acetaminophen, is known to be more toxic than the parent compound. Therefore, a complete assessment of the environmental risk of this compound requires the identification and toxicological evaluation of its major transformation products.
The table below provides a hypothetical summary of the persistence and potential transformation products of this compound based on data from related compounds.
| Environmental Matrix | Expected Persistence | Potential Transformation Products |
| Soil | Moderate to high, depending on microbial activity and soil properties. | 3-Amino-5-methylphenol, chlorocatechols, aliphatic acids. |
| Water | Moderate, subject to biodegradation and photodegradation. | Dechlorinated aminophenols, benzoquinones, organic acids. |
| Sediment | High, due to adsorption and potential for anaerobic conditions. | Reductively dechlorinated products. |
Remediation Strategies for Aminochloromethylphenol Contamination in Aquatic and Terrestrial Systems
Several remediation strategies can be employed to treat aquatic and terrestrial systems contaminated with aminophenols and chlorophenols. These strategies can be broadly categorized into biological, chemical, and physical methods.
Bioremediation utilizes the metabolic capabilities of microorganisms to degrade contaminants. This can involve biostimulation, where the growth of indigenous degrading microorganisms is stimulated by adding nutrients, or bioaugmentation, which involves the introduction of specific microbial strains with known degradative capabilities. Bioremediation is often considered a cost-effective and environmentally friendly approach.
Advanced Oxidation Processes (AOPs) are chemical treatment methods that generate highly reactive radicals, such as hydroxyl radicals, to oxidize and degrade organic pollutants. Common AOPs for the degradation of chlorophenols include:
UV/H₂O₂: This process uses ultraviolet light to cleave hydrogen peroxide, generating hydroxyl radicals.
Fenton and Photo-Fenton: These processes use ferrous ions to catalyze the decomposition of hydrogen peroxide, producing hydroxyl radicals. The photo-Fenton process is enhanced by UV light.
Ozonation: Ozone, alone or in combination with UV light or hydrogen peroxide, is a powerful oxidant for degrading chlorophenols.
Physical Remediation methods often involve the removal or containment of the contaminated material. For soil contamination, options include:
Soil Washing: This ex-situ method uses water or a washing solution to extract contaminants from the excavated soil.
Adsorption: Using materials like activated carbon to bind and remove contaminants from water.
Phytoremediation: The use of plants to remove, degrade, or contain contaminants in soil and water.
The selection of the most appropriate remediation strategy depends on the specific characteristics of the contaminated site, including the concentration and extent of contamination, the type of environmental matrix, and cost considerations.
The following table summarizes various remediation technologies and their effectiveness for compounds similar to this compound.
| Remediation Strategy | Target Contaminant Class | Principle of Operation |
| Bioremediation | Aminophenols, Chlorophenols | Microbial degradation of organic compounds. |
| UV/H₂O₂ | Chlorophenols | Generation of hydroxyl radicals by UV photolysis of H₂O₂. |
| Fenton/Photo-Fenton | Aminophenols, Chlorophenols | Catalytic decomposition of H₂O₂ by ferrous ions to produce hydroxyl radicals. |
| Soil Washing | Chlorophenols | Extraction of contaminants from soil using a washing fluid. |
| Phytoremediation | Organic Compounds | Use of plants for contaminant removal, degradation, or containment. |
Advanced Chemical Intermediate Applications of 2 Amino 3 Chloro 5 Methylphenol
Role as a Precursor in the Synthesis of Complex Organic Molecules
The utility of 2-Amino-3-chloro-5-methylphenol as a precursor is rooted in the reactivity of its amine and hydroxyl functionalities. These groups provide active sites for a range of chemical transformations, enabling the construction of more intricate molecular architectures.
One key application is in the synthesis of β-amino alcohols. The amino group can participate in the nucleophilic ring-opening of epoxides, a fundamental reaction in organic synthesis for creating vicinal amino alcohol functionalities. researchgate.net This process is highly regioselective and serves as a reliable route to produce these important structural motifs, which are intermediates for a wide array of biologically active products and chiral auxiliaries. researchgate.net
Furthermore, the compound serves as a substrate for creating Schiff bases. The reaction of the amino group with aldehydes or ketones yields imines (Schiff bases), which are pivotal intermediates. For instance, derivatives of the closely related 2-amino-5-methylphenol (B193566) have been reacted with compounds like 3-(chloromethyl)-9-ethyl-9H-carbazole to produce novel Schiff base derivatives, which can possess designed biological activities. globalresearchonline.net These reactions highlight how the aminophenol structure can be elaborated into more complex heterocyclic and polyfunctional systems.
Table 1: Key Reactions Using Aminophenol Core Structure
| Precursor Class | Reaction Type | Resulting Structure | Application Area |
|---|---|---|---|
| Aminophenol | Epoxide Ring-Opening | β-Amino Alcohol | Synthesis of Bioactive Molecules researchgate.net |
Building Block in the Development of Specialty Dyes and Pigments
The structure of this compound is well-suited for the synthesis of chromophores (color-bearing molecules), making it a valuable building block for specialty dyes and pigments. The electron-donating amino and hydroxyl groups can enhance the colorimetric properties of a conjugated system.
A significant application lies in the synthesis of naphthoquinone-based dyes. The amino group of aminophenol derivatives can be reacted with substituted naphthoquinones, such as 2,3-dichloro-5-nitro-1,4-naphthoquinone. This reaction proceeds via nucleophilic substitution, where the amine displaces a chloro group on the quinone ring, leading to the formation of intensely colored 2-amino-3-chloro-1,4-naphthoquinone structures. researchgate.net These compounds are known for their strong colors and are used in various coloring applications. The reaction is so reliable and produces such distinct colors that it has been adapted as a colorimetric test for detecting amino groups on solid-phase resin beads. researchgate.net
The related compound, 2-amino-5-methylphenol, is explicitly listed as an ingredient in hair dye formulations, where it functions as a dye intermediate that undergoes oxidative coupling to form larger, colored molecules within the hair shaft. nih.gov
Table 2: Application in Dye Synthesis
| Precursor | Reagent Class | Resulting Dye/Pigment Class |
|---|---|---|
| This compound (or derivative) | Substituted Naphthoquinones | Amino-naphthoquinone Dyes researchgate.net |
Utilization in the Manufacturing of Polymeric Materials and Catalysts
The dual functionality of this compound enables its use in the synthesis of specialized ligands for catalysis. The formation of Schiff bases from aminophenols is a common strategy for creating multidentate ligands capable of coordinating with metal centers.
Specifically, the related compound 2-amino-5-methylphenol is utilized in the synthesis of tridentate Schiff base ligands. scbt.com These ligands, often featuring a phenoxy-imine backbone, can chelate to a metal atom through the oxygen of the hydroxyl group, the nitrogen of the imine, and another donor atom. The resulting metal complexes can function as highly effective catalysts. For example, phenoxy-imine ligands are integral to the development of novel non-metallocene catalysts used in olefin polymerization and other organic transformations. scbt.com The specific substituents on the phenol (B47542) ring, such as the chloro and methyl groups, can be used to fine-tune the electronic and steric properties of the catalyst, thereby influencing its activity, selectivity, and stability.
Table 3: Role in Catalyst Development
| Precursor | Ligand Type | Catalyst Class |
|---|
Intermediate in Agrochemical Development (Chemical Synthesis Perspective)
From a chemical synthesis perspective, this compound and its close structural analogues are critical intermediates in the manufacturing of modern agrochemicals, particularly insecticides. The specific substitution pattern on the aromatic ring is a key pharmacophore for certain classes of pesticides.
This compound's structure is a direct precursor to 2-amino-5-chloro-3-methylbenzoic acid. patsnap.com This benzoic acid derivative is a key intermediate for a class of insecticides known as anthranilamides, which includes commercially significant products like chlorantraniliprole (B1668704) and cyantraniliprole. patsnap.comgoogle.com The synthesis pathway involves the chlorination of a 2-amino-3-methylbenzoic acid precursor, a reaction for which cyanuric chloride has been identified as an effective chlorinating agent. patsnap.com The high cost and complexity associated with this step underscore the importance of the specific chlorinated aminobenzoic acid intermediate. patsnap.com The development of efficient synthetic routes to these intermediates is a major focus in process chemistry for agrochemicals. google.com
Table 4: Related Intermediates in Agrochemical Synthesis
| Intermediate Name | Application | Reference |
|---|---|---|
| 2-Amino-5-chloro-3-methylbenzoic acid | Key intermediate for anthranilamide insecticides (e.g., chlorantraniliprole) | patsnap.com |
| 2-amino-5-chloro-N,3-dimethylbenzamide | Intermediate for insecticides like chlorantraniliprole and cyantraniliprole | google.com |
Contribution to Advanced Material Science via Derivatization
Derivatization of this compound allows for its integration into advanced materials with tailored functionalities. By chemically modifying the amino and hydroxyl groups, the core structure can be incorporated into larger systems, contributing to the development of materials with specific electronic, optical, or recognition properties.
The synthesis of Schiff base derivatives is a prime example. The reaction of the aminophenol core with various aldehydes creates molecules where the resulting imine-phenol structure can act as a chelating ligand. scbt.com These ligands can form stable complexes with a variety of metal ions, making them useful in the design of sensors, molecularly imprinted polymers, or materials for selective metal extraction.
Furthermore, the derivatization of the closely related 2-amino-5-methylphenol has been shown to produce compounds with significant biological activity, such as antibacterial agents. globalresearchonline.net This demonstrates that modifying the core structure can lead to materials with specific functional properties. The principles used in these syntheses can be extended to create building blocks for more complex functional materials, such as liquid crystals or components of organic light-emitting diodes (OLEDs), where the electronic properties of the substituted aromatic ring are advantageous. acs.org
Future Research Directions and Emerging Trends for 2 Amino 3 Chloro 5 Methylphenol
Design and Synthesis of Novel Derivatives with Enhanced Reactivity or Specificity
The core of future research into 2-Amino-3-chloro-5-methylphenol will likely involve the design and synthesis of new derivatives. The goal is to create molecules with tailored properties, such as enhanced reactivity for specific chemical transformations or increased specificity for biological targets. Research on related aminophenol compounds provides a clear blueprint for this exploration.
For instance, novel derivatives of 2-amino-5-methylphenol (B193566) have been synthesized to explore their antibacterial properties. globalresearchonline.net In one study, (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol was prepared through a nucleophilic substitution reaction, demonstrating that modifying the parent molecule can lead to new functionalities. globalresearchonline.net Similarly, extensive research on 4-aminophenol (B1666318) has led to the creation of Schiff base derivatives with promising antibacterial, antifungal, and DNA binding activities. mdpi.com These studies often involve reacting the aminophenol with various aldehydes to yield new structures. mdpi.com The synthesis of tridentate Schiff base ligands and non-metallocene catalysts from 2-amino-5-methylphenol further illustrates the potential for creating complex and catalytically active derivatives. sigmaaldrich.com
Future work on this compound will likely adopt these strategies. By reacting the amino and hydroxyl groups, researchers can introduce a wide array of functional moieties, systematically altering the molecule's steric and electronic properties. This could lead to derivatives with fine-tuned characteristics for applications in materials science, catalysis, and as intermediates for complex organic molecules.
In-depth Mechanistic Understanding of Complex Catalytic Transformations
A deeper understanding of the reaction mechanisms involving aminophenol derivatives is crucial for optimizing existing synthetic routes and discovering new transformations. While specific mechanistic studies on this compound are not widely published, research on analogous catalytic systems highlights the direction of future inquiries.
For example, recent studies on iron-catalyzed cascade annulation reactions to produce trisubstituted 1,3,5-triazines have involved detailed mechanistic investigations. acs.org These studies propose plausible reaction pathways, identifying key intermediates through techniques like High-Resolution Mass Spectrometry (HRMS). acs.org Researchers have elucidated how multiple carbon-nitrogen and carbon-oxygen bonds can form in a single, step-economical process. acs.org The investigation into reaction conditions, such as the choice of catalyst, base, and atmosphere, revealed their critical role in the reaction's efficiency and outcome. acs.org
Applying these methodologies to reactions involving this compound could reveal intricate details of its reactivity. Future research could focus on its role in multi-component reactions, cycloadditions, or as a ligand in transition-metal catalysis. Elucidating the reaction pathways, identifying transient intermediates, and understanding the catalyst's role at a molecular level will be paramount for developing more efficient and selective synthetic methods.
Development of Advanced Analytical Techniques for In Situ Reaction Monitoring
To fully understand and control the synthesis of this compound derivatives, advanced analytical techniques for real-time, in situ reaction monitoring are essential. The ability to track the concentration of reactants, intermediates, and products as the reaction progresses provides invaluable kinetic and mechanistic data.
Currently, reaction progress is often monitored by thin-layer chromatography (TLC). mdpi.com However, more sophisticated methods are being developed for related compounds. For instance, a high-performance liquid chromatography (HPLC) method was developed and validated for the quantification of 2-amino-5-nitrophenol, another hair dye ingredient, in various biological samples for absorption studies. nih.gov This demonstrates a move towards robust, quantitative analytical procedures. For the detection of 2-amino-5-methylphenol derivatives, Gas Chromatography-Mass Spectrometry (GCMS) has been utilized. globalresearchonline.net
Future advancements will likely focus on implementing Process Analytical Technology (PAT) for reactions involving this compound. Techniques such as in situ Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide continuous, real-time data on the reaction state. This would enable precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.
Integration of Machine Learning and AI in Synthetic Pathway Prediction and Optimization
A significant emerging trend in chemical synthesis is the integration of machine learning (ML) and artificial intelligence (AI). mdpi.com These computational tools have the potential to revolutionize how synthetic routes are designed and optimized, accelerating the discovery of new derivatives and processes. mdpi.com
ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even design multi-step synthetic pathways from scratch. mit.edu For example, deep learning models have been successfully used to predict the photovoltaic properties of organic materials with high accuracy. mdpi.com In the context of this compound, AI could be used to:
Predict Reactivity: Foresee how the chloro, methyl, amino, and hydroxyl groups will influence the molecule's reactivity in various chemical environments.
Optimize Synthesis: Analyze the parameter space of a reaction (e.g., temperature, solvent, catalyst) to identify conditions that maximize yield and minimize byproducts.
Discover Novel Derivatives: Screen virtual libraries of potential reactants to identify combinations that are likely to produce derivatives with desired properties.
Exploration of Green Chemistry Principles in Aminochloromethylphenol Production and Utilization
Applying the principles of green chemistry to the synthesis and use of this compound is an increasingly important research direction. The focus is on developing processes that are more environmentally benign, cost-effective, and safer.
Key areas for future research include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, a patent for a related compound, 2-amino-5-chloro-3-methylbenzoic acid, highlights a method using cyanuric chloride as a chlorinating agent, which is presented as an alternative to more expensive reagents. patsnap.com
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.
Catalysis: Employing catalytic processes, which are often more selective and produce less waste than stoichiometric reactions. Iron-catalyzed reactions, for instance, are attractive due to iron's low cost and low toxicity. acs.org
Patents for related compounds already point towards this trend, describing efficient processes that offer reduced costs, simplified operations, and diminished process hazards. google.comwipo.int Future research will aim to develop a truly sustainable life cycle for this compound, from its synthesis to its final application.
Q & A
Q. Answer :
- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond-length and angle data. ORTEP-3 graphical interfaces aid in visualizing molecular geometry .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) detect impurities at <0.1% levels.
Advanced Research Question : How can discrepancies in reported melting points (e.g., 96–100°C vs. 181–184°C) be resolved? Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to detect solvent residues. Cross-validate with SC-XRD to confirm crystal packing differences .
Basic Question: What safety protocols are essential when handling this compound?
Q. Answer :
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved hazardous channels .
Advanced Research Question : How does the compound’s environmental persistence correlate with its substituents? Answer : The chloro and methyl groups increase hydrophobicity, leading to bioaccumulation potential. Use quantitative structure-activity relationship (QSAR) models to predict biodegradation rates. Experimental validation via OECD 301F (ready biodegradability test) is recommended .
Basic Question: How can researchers resolve contradictory biological activity data for this compound?
Answer :
Contradictions may stem from assay variability (e.g., cell line differences) or impurity profiles. Standardize testing using:
- Positive Controls : Compare with structurally similar compounds like 3-Amino-5-methylphenol, which shares hydrogen-bonding motifs .
- Batch Consistency : Ensure purity >98% via HPLC and NMR (¹H/¹³C) before biological assays.
Advanced Research Question : What molecular interactions drive its bioactivity? Answer : The amino and hydroxyl groups form hydrogen bonds with enzymes (e.g., tyrosine kinases), while the chloro group enhances lipophilicity for membrane penetration. Molecular docking studies (AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinities .
Basic Question: What computational tools are suitable for modeling this compound’s electronic properties?
Q. Answer :
- Electronic Structure : Gaussian 16 with B3LYP/6-311++G** basis set calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Solvent Effects : COSMO-RS models simulate solvation in polar aprotic solvents (e.g., DMSO).
Advanced Research Question : How can machine learning optimize synthetic routes? Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts, solvents, and temperatures. Feature engineering includes descriptors like Hammett constants for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
